molecular formula C22H16O7 B016146 Resistoflavine CAS No. 29706-96-5

Resistoflavine

Cat. No. B016146
CAS RN: 29706-96-5
M. Wt: 392.4 g/mol
InChI Key: FRXZTKQCZPGFDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Resistoflavine is derived from another compound, resistomycin, through an enantioface-differentiating hydroxylation process. This reaction is catalyzed by RemO, an FAD-dependent monooxygenase, leading to a significant structural transformation from resistomycin's discoid shape to resistoflavine's pentacyclic structure. The absolute configuration of resistoflavine and the stereochemical course of this rare enzymatic reaction have been established through extensive computational methods, revealing that the hydroxylation occurs from the Re-face of resistomycin, resulting in a loss of aromaticity in favor of a chiral carbinol center (Ishida et al., 2006).

Molecular Structure Analysis

The molecular structure of resistoflavine is characterized by its pentacyclic ring system, which is the result of the hydroxylation reaction catalyzed by RemO. The establishment of its absolute configuration through comparison of experimental CD spectra with quantum chemically calculated spectra for its enantiomers further underscores the complexity and specificity of its molecular structure.

Chemical Reactions and Properties

Resistoflavine's chemical properties are defined by its unique structure, which is crucial for its antibacterial activity. The enzymatic transformation from resistomycin to resistoflavine involves not just the addition of a hydroxyl group but also a significant reconfiguration of the compound's overall structure, affecting its interaction with bacterial targets.

Physical Properties Analysis

Although specific details on the physical properties of resistoflavine, such as solubility, melting point, and optical properties, are not provided in the reviewed literature, its structural uniqueness suggests distinct physical characteristics that contribute to its biological activity and stability.

Chemical Properties Analysis

Resistoflavine's chemical properties, particularly its reactivity and interactions with biological molecules, are central to its antibacterial effectiveness. The transformation from resistomycin and the role of the monooxygenase enzyme in this process highlight the compound's reactive nature and potential mechanisms of action against bacterial cells.

For more comprehensive insights and detailed exploration of resistoflavine, including its synthesis, structure, and properties, the study by Ishida et al. (2006) serves as a foundational reference (Ishida et al., 2006).

Scientific Research Applications

Specific Scientific Field

Cancer Research

Summary of the Application

Resistomycin, a natural antibiotic derived from marine actinomycetes, has been studied for its potential in suppressing prostate cancer cell growth . The study aimed to search for an ideal antitumor strategy with high efficacy, low drug resistance, and no or few adverse effects .

Methods of Application or Experimental Procedures

Prostate cancer cells (PC3) were treated with resistomycin (IC 12.5: 0.65 or IC 25: 1.3 µg/mL) or 5-fluorouracil (5-FU; IC 25: 7 µg/mL) for 24 hours . MTT assay and flow cytometry were utilized to assess cell viability and apoptosis . Oxidative stress, apoptotic-related markers, and cell cycle were also assessed .

Results or Outcomes

The results revealed that the IC 50 of resistomycin and 5-FU on PC3 cells were 2.63 µg/mL and 14.44 µg/mL, respectively . Furthermore, cells treated with the high dose of resistomycin showed an increased number of apoptotic cells compared to those treated with the lower dose . Remarkable induction of reactive oxygen species generation and lactate dehydrogenase (LDH) leakage with high malondialdehyde (MDA), carbonyl protein (CP), and 8-hydroxyguanosine (8-OHdG) contents were observed in resistomycin-treated cells . In addition, marked declines in glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in PC3 cells subjected to resistomycin therapy were observed .

Application in Antibacterial Research

Specific Scientific Field

Antibacterial Research

Summary of the Application

Resistoflavine is a cytotoxic compound with weak antibacterial activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results indicated that Resistoflavine showed a broad singlets at d ¼ 13:33, 12.62 and 12.37 with intensities of 1 proton each .

properties

IUPAC Name

2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXZTKQCZPGFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952156
Record name 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resistoflavine

CAS RN

29706-96-5
Record name (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29706-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resistoflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
A Gorajana, M Venkatesan, S Vinjamuri… - Microbiological …, 2007 - Elsevier
In our systematic screening programme for marine actinomycetes, a bioactive Streptomycete was isolated from marine sediment samples of Bay of Bengal, India. The taxonomic studies …
AR Lankapalli, K Kannabiran - Interdisciplinary Sciences: Computational …, 2013 - Springer
… The ligands resistoflavine and resistomycin also interacted with HER2 and showed the binding energy of −402.10 kcal/mol and −377.78 kcal/mol respectively. Other ligands proximycin …
R Vijayabharathi, P Sathyadevi… - … Acta Part A: Molecular …, 2012 - Elsevier
… The benzopyrene quinones include resistomycin and resistoflavine that are produced by S. chibaensis AUBN (1)/7 [23]. Resistomycin (3,5,7,10-Tetrahydroxy-1,1,9-trimethyl-2H-benzo […
I Chattopadhyay - Handbook of Oxidative Stress in Cancer …, 2022 - books.google.com
… Streptomyces chibaensis AUBN1/7 synthesized Resistoflavine which showed antiproliferative activity in human gastric adenocarcinoma HMO2 and hepatic carcinoma HePG2 cell lines. …
Number of citations: 0 books.google.com
S Dharmaraj - World Journal of Microbiology and Biotechnology, 2010 - Springer
… The benzopyrene quinones include resistomycin and resistoflavine. Resistomycin (12) is … Resistoflavine (13) is produced by S. chibaensis AUBN (1)/7 (Kock et al. 2005; Gorajana et al. …
Number of citations: 261 0-link-springer-com.brum.beds.ac.uk
Y JAGADEESAN, A BALAIAH - researchgate.net
The natural products play a major role from ancient civilizations to the current 21st century and more than half the drugs in the market are natural products or derivatives of them. Marine …
Number of citations: 0 www.researchgate.net
I Handayani, H Saad, S Ratnakomala, P Lisdiyanti… - researchgate.net
… resistomycin / resistoflavine … resistomycin /resistoflavine … resistomycin/resistoflavine …
Number of citations: 0 www.researchgate.net
D Thirumurugan, A Cholarajan, SS Raja… - Secondary …, 2018 - books.google.com
The metabolism can be defined as the sum of all the biochemical reactions carried out by an organism. Metabolites are the intermediates and products of metabolism and are usually …
Number of citations: 183 books.google.com
DK Thiyagarajamoorthy, CD Arulanandam… - Marine …, 2018 - Springer
Schizophrenia (SCZ) is one of the brain disorders which affects the thinking and behavioral skills of patients. This disorder comes along with an overproduction of kynurenic acid in the …
K Eckardt, H Fritzsche, D Tresselt - Tetrahedron, 1970
Number of citations: 11

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